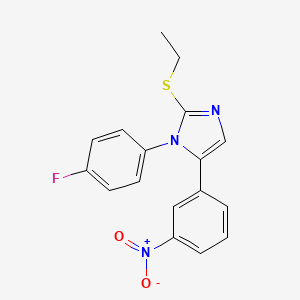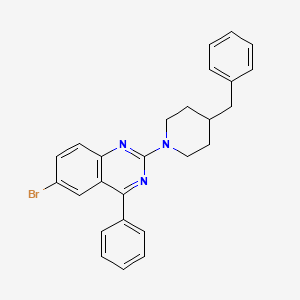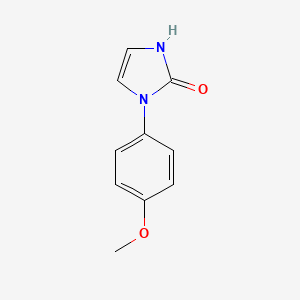
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-2(1H,3H)-imidazolone, also known as 4-Methoxyphenyl-2-imidazolone (4-MPI), is a chemical compound that belongs to the class of imidazolones. It is a heterocyclic compound that contains an imidazole ring and a phenyl ring with a methoxy group attached to it. 4-MPI has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-MPI is not fully understood. However, it is believed to exert its biological effects through its ability to bind to metal ions and form stable complexes. The metal complexes of 4-MPI have been found to exhibit various biological activities, such as inhibition of enzyme activity, DNA cleavage, and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPI are diverse and depend on the specific metal complex formed. Some of the reported effects include inhibition of cancer cell growth, antibacterial and antifungal activity, and reduction of uric acid levels. Additionally, 4-MPI has been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-MPI in lab experiments include its ability to form stable metal complexes, which can be easily synthesized and purified. Additionally, the metal complexes of 4-MPI have been found to exhibit various biological activities, making it a versatile ligand for the synthesis of metal-based drugs. However, the limitations of using 4-MPI in lab experiments include its potential toxicity and the limited understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 4-MPI. One potential area of research is the development of metal complexes of 4-MPI with enhanced biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 4-MPI and its metal complexes. Another potential direction is the investigation of the potential therapeutic applications of 4-MPI and its metal complexes in the treatment of various diseases, such as cancer, bacterial and fungal infections, and neurodegenerative disorders.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-2(1H,3H)-imidazolone (4-MPI) is a versatile chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to form stable metal complexes and exhibit various biological activities make it a valuable ligand for the synthesis of metal-based drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-MPI can be achieved through various methods, including the reaction of 4-methoxyphenylhydrazine with glyoxylic acid or glyoxal in the presence of a catalyst. Another method involves the reaction of 4-methoxyphenylhydrazine with diacetyl or acetylacetone in the presence of a base. The yield of the synthesis process can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents.
Applications De Recherche Scientifique
4-MPI has been extensively studied for its potential applications in scientific research. It is commonly used as a ligand in the synthesis of metal complexes, which have been found to exhibit various biological activities, such as anticancer, antibacterial, and antifungal properties. Additionally, 4-MPI has been found to be a potent inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the production of uric acid.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1H-imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXASVYHFWTRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2663097.png)
![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2663098.png)
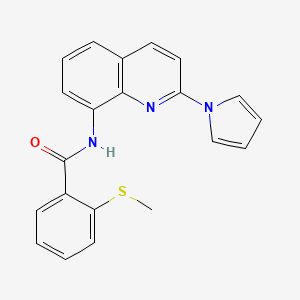
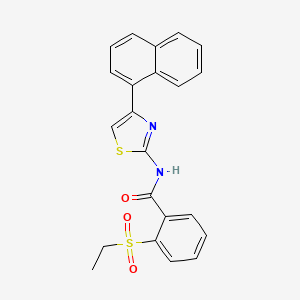

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)
![2-(benzo[d]isoxazol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide](/img/structure/B2663106.png)
![1,9-dimethyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2663107.png)
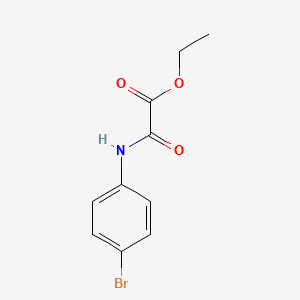
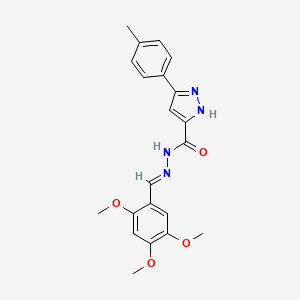
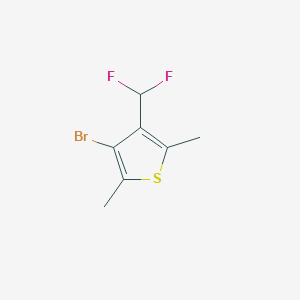
![3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2663112.png)
